Cas no 321-60-8 (2-Fluorobiphenyl)
2-Fluorobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-1,1'-biphenyl
- 1,1’-Biphenyl,2-fluoro-
- 2-fluoro-1’-biphenyl
- 2-fluoro-bipheny
- Biphenyl, 2-fluoro-
- o-Fluorobiphenyl
- o-Fluorodiphenyl
- ortho-fluorodiphenyl
- Fluorobiphenyl
- 2-Fluoro-1,1biphenyl, 2-Fluorodiphenyl,
- 2-fluorobiphenyl solution
- 48722-u
- 1-Fluoro-2-phenylbenzene
- 2-Fluorobiphenyl
- 2-Fluorobiphenyl & 1-Fluoronaphthalene
- Method 8270 - Surrogate Standard
- Surrogate Standard - Mix 1
- 1,1'-Biphenyl,2-fluoro
- Base
- Biphenyl,2-fluoro
- EINECS 206-290-7
- Neutral Surrogate Standard
- 64420-95-7
- 10.14272/KLECYOQFQXJYBC-UHFFFAOYSA-N
- 1, 2-fluoro-
- DTXSID5047744
- 2-Fluorodiphenyl
- A821178
- AC8710
- AKOS006222514
- NS00029222
- 321-60-8
- 2-Fluorobiphenyl, 96%
- C12H9F
- AMY21864
- NCGC00260458-01
- Tox21_202912
- PS-11571
- SY032390
- doi:10.14272/KLECYOQFQXJYBC-UHFFFAOYSA-N
- MFCD00000317
- NSC-10366
- DTXCID5027728
- CS-W017594
- KLECYOQFQXJYBC-UHFFFAOYSA-
- 1,1'-Biphenyl, 2-fluoro-
- UNII-KC8Q87V4QY
- KC8Q87V4QY
- NSC10366
- F0265
- NSC 10366
- 2-Fluorobiphenyl, purum, >=98.0% (GC)
- 2-Fluorobiphenyl 2000 microg/mL in Cyclohexane
- CHEMBL122521
- 2-Fluoro-(2',3',4',5',6'-2H5)-1,1'-biphenyl
- FT-0612430
- SCHEMBL201614
- W-106853
- InChI=1/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
- CCRIS 1659
- 2-Fluoro-biphenyl
- CAS-321-60-8
- Q63409297
- DB-014109
- Fluorobiphenyl, 2
- 206-290-7
- 1,1'Biphenyl, 2fluoro
- oFluorodiphenyl
- orthoFluorodiphenyl
- Biphenyl, 2fluoro
- 2Fluoro1,1'biphenyl
-
- MDL: MFCD00000317
- Inchi: 1S/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
- InChI Key: KLECYOQFQXJYBC-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C=CC=CC=1
- BRN: 2043175
Computed Properties
- Exact Mass: 172.06900
- Monoisotopic Mass: 172.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.245(lit.)
- Melting Point: 73.0 to 76.0 deg-C
- Boiling Point: 248°C(lit.)
- Flash Point: 248°C
- Refractive Index: 1.5678 (estimate)
- Water Partition Coefficient: Soluble in alcohol, ether. Insoluble in water.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. Combustible.
- PSA: 0.00000
- LogP: 3.49270
- Solubility: Not available
- Vapor Pressure: 0.0±0.4 mmHg at 25°C
- Color/Form: 10 mg/mL in dichloromethane
2-Fluorobiphenyl Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H351
- Warning Statement: P281
- Hazardous Material transportation number:UN 1593 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22-37/38-41-50/53
- Safety Instruction: S22-S24/25-S36/37/39-S36/37-S23-S53
- RTECS:DV5291000
-
Hazardous Material Identification:
- Storage Condition:Store at 4°C,-4At ℃Store…Better
- HazardClass:IRRITANT
- TSCA:T
- Safety Term:S24/25
- Risk Phrases:R36/37/38
2-Fluorobiphenyl Customs Data
- HS CODE:29036990
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Fluorobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0265-25g |
2-Fluorobiphenyl |
321-60-8 | 96.0%(GC) | 25g |
¥1550.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0265-5g |
2-Fluorobiphenyl |
321-60-8 | 96.0%(GC) | 5g |
¥460.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F084A-100g |
2-Fluorobiphenyl |
321-60-8 | 98% | 100g |
¥2532.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F084A-5g |
2-Fluorobiphenyl |
321-60-8 | 98% | 5g |
¥231.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F084A-25g |
2-Fluorobiphenyl |
321-60-8 | 98% | 25g |
¥809.0 | 2022-09-28 | |
| Fluorochem | 001705-1g |
2-Fluorobiphenyl |
321-60-8 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 001705-25g |
2-Fluorobiphenyl |
321-60-8 | 99% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 001705-100g |
2-Fluorobiphenyl |
321-60-8 | 99% | 100g |
£28.00 | 2022-03-01 | |
| Fluorochem | 001705-500g |
2-Fluorobiphenyl |
321-60-8 | 99% | 500g |
£104.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F103594-10g |
2-Fluorobiphenyl |
321-60-8 | 98% | 10g |
¥102.90 | 2023-09-03 |
2-Fluorobiphenyl Suppliers
2-Fluorobiphenyl Related Literature
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Julia Regnery,Bryan D. Coday,Stephanie M. Riley,Tzahi Y. Cath Anal. Methods 2016 8 2058
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2. Alternative synthesis of 2-arylpropanoic acids from enolate and aryl halidesCarlos G. Ferrayoli,Sara M. Palacios,Rubén A. Alonso J. Chem. Soc. Perkin Trans. 1 1995 1635
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Franz S. Ehrenhauser,Kalindi Khadapkar,Youliang Wang,James W. Hutchings,Olivier Delhomme,Raghava R. Kommalapati,Pierre Herckes,Mary J. Wornat,Kalliat T. Valsaraj J. Environ. Monit. 2012 14 2566
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Chang-Feng Ou-Yang,Jin-Yu Liu,Hsien-Ming Kao,Jei-Hung Wang,Shi-Ping Liu,Jia-Lin Wang Anal. Methods 2013 5 6874
-
Jian-Lin Sun,Hong-Gang Ni,Hui Zeng J. Environ. Monit. 2011 13 2775
Additional information on 2-Fluorobiphenyl
2-Fluorobiphenyl: A Comprehensive Overview
2-Fluorobiphenyl, also known by its CAS registry number 321-60-8, is an organic compound with the molecular formula C12H9F. This compound belongs to the class of fluorinated aromatic hydrocarbons and is widely recognized for its unique chemical properties and diverse applications in various industries. In recent years, there has been a growing interest in 2-fluorobiphenyl due to its potential in advanced materials science, pharmaceuticals, and electronic applications.
The structure of 2-fluorobiphenyl consists of two benzene rings connected by a single bond, with a fluorine atom attached to the second carbon of one of the rings. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable precursor in organic synthesis. Recent studies have highlighted the role of fluorinated biphenyl derivatives in enhancing the stability and functionality of materials used in high-performance electronics.
2-Fluorobiphenyl is synthesized through various methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthesis route depends on the desired purity and scale of production. For instance, a study published in 2023 demonstrated an efficient method for synthesizing biphenyl derivatives using palladium-catalyzed cross-coupling reactions, which significantly improved yield and reduced reaction time.
In terms of physical properties, 2-fluorobiphenyl exhibits a melting point of approximately 5°C and a boiling point around 185°C under standard conditions. These properties make it suitable for applications requiring thermal stability and controlled volatility. Recent research has explored the use of biphenyl-based compounds in thermally resistant polymers, where their aromatic structure contributes to enhanced mechanical strength and thermal endurance.
The chemical reactivity of 2-fluorobiphenyl is influenced by the electron-withdrawing nature of the fluorine atom. This property facilitates its participation in various electrophilic aromatic substitution reactions, making it a versatile building block in organic chemistry. A 2023 study published in the Journal of Organic Chemistry highlighted the use of biphenyl derivatives as intermediates in the synthesis of complex heterocyclic compounds, underscoring their importance in drug discovery.
In the pharmaceutical industry, fluorinated biphenyls are increasingly being explored as potential drug candidates due to their ability to modulate pharmacokinetic properties such as solubility and bioavailability. For example, researchers have investigated the role of biphenyl-containing molecules in targeting specific receptors associated with neurological disorders, demonstrating promising results in preclinical studies.
Beyond pharmaceuticals, biphenyl derivatives, including 2-fluorobiphenyl, find applications in electronic materials such as liquid crystals and semiconductors. Their planar structure and ability to form ordered phases make them ideal for use in display technologies. Recent advancements have focused on incorporating fluorinated biphenyls into organic light-emitting diodes (OLEDs), where they contribute to improved efficiency and longevity.
The environmental impact of biphenyl derivatives strong>, including those with fluorine substituents like CAS No 321-60-8, has also been a topic of interest. Studies have shown that while these compounds are generally stable under normal conditions, their persistence in certain environments may warrant further investigation into their ecological effects.. Looking ahead, CAS No 321-60-8 wil likely continue to play a pivotal role in driving innovation across multiple sectors. Its unique combination of chemical properties makes it an invaluable tool for researchers seeking to develop advanced materials and therapeutic agents.
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